molecular formula C29H30FeNOP B12060993 (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%

(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%

Cat. No.: B12060993
M. Wt: 495.4 g/mol
InChI Key: PIKHGGNXFQMMMR-GJICFQLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Phosphinooxazoline (PHOX) Ligand Architectures

Phosphinooxazoline (PHOX) ligands emerged in the late 20th century as a breakthrough in asymmetric catalysis, offering a unique P,N-chelating framework distinct from traditional diphosphine systems. Early PHOX ligands, such as those derived from palladium complexes, demonstrated exceptional efficacy in Tsuji-Trost allylic alkylations and Heck reactions, achieving enantiomeric excesses (ee) exceeding 90%. The modular synthesis of PHOX ligands—enabling systematic variation of phosphine and oxazoline substituents—facilitated rapid optimization for specific metal-catalyzed processes. For instance, copper-catalyzed asymmetric cyclopropanations benefited from borabox-modified PHOX ligands, though steric bulk at the oxazoline’s C(5) position showed limited impact on stereoselectivity.

The integration of ferrocene into PHOX architectures marked a paradigm shift, introducing planar chirality alongside the oxazoline’s central chirality. This dual stereochemical control, exemplified by (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline , allowed for unprecedented regio- and enantioselectivity in reactions such as iridium-catalyzed hydrogenations and palladium-mediated allylic substitutions.

Significance of Planar and Central Chirality in Ferrocene-Based Ligand Systems

Ferrocene’s rigid, sandwich-like structure provides a stable platform for introducing planar chirality through asymmetric substitution on the cyclopentadienyl (Cp) rings. In (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline , the diphenylphosphino group occupies a specific position on the ferrocene, breaking the molecule’s symmetry and generating a chiral plane. Concurrently, the oxazoline ring’s stereogenic center—configured as (S)—imparts central chirality, creating a synergistic stereochemical environment that enhances ligand-metal coordination fidelity.

This dual chirality enables precise spatial arrangement of reactive sites in catalytic intermediates. For example, in nickel-catalyzed aryne functionalization, PHOX ligands induce regiocontrol by orienting substrates relative to the metal center’s P and N donors. The ferrocene backbone further stabilizes transition states through π-π interactions, as evidenced by improved enantioselectivities in hydrogenations using NeoPHOX ligands derived from L-serine and L-threonine.

Role of tert-Butyl Substituents in Steric and Electronic Modulation

The tert-butyl group at the oxazoline’s 4-position in (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline serves dual steric and electronic roles. Sterically, it creates a bulky microenvironment around the nitrogen donor, shielding one face of the metal center and directing substrate approach. This effect is critical in iridium-catalyzed hydrogenations, where tert-butyl-substituted NeoPHOX ligands achieve >98% ee by preventing undesired diastereomer formation.

Electronically, the tert-butyl group’s inductive effect slightly withdraws electron density from the oxazoline nitrogen, strengthening its Lewis basicity and enhancing metal-ligand coordination. Quantum chemistry calculations on analogous boron-bridged PHOX ligands reveal that substituent electronegativity at the oxazoline ring directly influences frontier molecular orbital energies, modulating catalytic activity. Comparative studies show that tert-butyl groups outperform smaller alkyl substituents (e.g., methyl) in stabilizing reactive intermediates, as demonstrated in palladium-catalyzed allylic substitutions where tert-butyl-PHOX ligands yield 94% ee versus 82% for methyl analogues.

Table 1: Comparative Performance of PHOX Ligands in Asymmetric Catalysis

Reaction Type Ligand System Enantiomeric Excess (ee) Key Structural Feature
Allylic Alkylation Pd-(S)-PHOX 92% Central chirality (oxazoline)
Hydrogenation Ir-NeoPHOX (tert-butyl) 98% tert-Butyl steric shield
Aryne Functionalization Ni-PHOX-Ferrocene 81:19 regioisomer ratio Planar chirality (ferrocene)
Cyclopropanation Cu-Borabox-PHOX 89% Boron-bridged architecture

Data synthesized from Refs .

Properties

Molecular Formula

C29H30FeNOP

Molecular Weight

495.4 g/mol

InChI

InChI=1S/C24H25NOP.C5H5.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-16,22H,17H2,1-3H3;1-5H;/t22-;;/m1../s1

InChI Key

PIKHGGNXFQMMMR-GJICFQLNSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=C([CH]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1=C[CH]C=C1.[Fe]

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C([CH]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1=C[CH]C=C1.[Fe]

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with ethyl ferrocenecarboxylate (1), which undergoes transamidation with (S)-2-amino-3-methyl-1-butanol (2) in the presence of trimethylaluminum (AlMe₃) to form the intermediate amide (3). This step proceeds in anhydrous toluene at 110°C for 12 hours, yielding 85–90% of the amide product.

Reaction Conditions:

  • Solvent: Toluene (dry, degassed)

  • Temperature: 110°C

  • Catalyst: AlMe₃ (1.2 equiv)

Oxazoline Ring Formation

The amide intermediate (3) is cyclized using p-toluenesulfonyl chloride (TsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C to room temperature. This generates the chiral oxazoline-ferrocene derivative (4) with 92–95% yield.

Key Parameters:

  • Cyclization agent: TsCl (1.5 equiv)

  • Base: Et₃N (3.0 equiv)

  • Reaction time: 6 hours

Directed Lithiation and Phosphorylation

The oxazoline moiety directs lithiation at the adjacent ferrocene carbon. Treatment of (4) with s-BuLi (1.1 equiv) in a hexane/THF mixture at −78°C produces the lithiated intermediate (5), which reacts with chlorodiphenylphosphine (ClPPh₂) to install the phosphine group. This step achieves 88–93% yield and ≥96:4 diastereoselectivity.

Optimized Conditions:

  • Lithiation agent: s-BuLi (1.1 equiv)

  • Electrophile: ClPPh₂ (1.2 equiv)

  • Solvent: THF/cyclohexane (1:1)

  • Temperature: −78°C → 0°C (gradual warming)

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) to isolate the target compound. Purity ≥97% is confirmed by HPLC and ³¹P NMR spectroscopy.

Alternative Method: Sequential Functionalization

Ferrocenyl Oxazoline Precursor Synthesis

A modified approach starts with (S)-4-tert-butyl-2-(ferrocenyl)-2-oxazoline (6), synthesized via condensation of ferrocenecarboxylic acid with (S)-tert-leucinol. This step uses DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM, yielding 89% of (6).

Comparative Analysis of Methods

Method Yield Diastereoselectivity Key Advantages
Lithiation-Coupling88–93%≥96:4High selectivity; minimal byproducts
Palladium Catalysis75–78%N/AShorter reaction time; scalable conditions

Challenges and Optimization Strategies

Steric and Electronic Effects

The tert-butyl group on the oxazoline ring enhances steric bulk, improving diastereoselectivity during lithiation. Electron-donating substituents on the ferrocene backbone stabilize the transition state, reducing side reactions.

Solvent and Temperature Sensitivity

  • Lithiation : THF/cyclohexane mixtures prevent intermediate decomposition.

  • Phosphorylation : Elevated temperatures (>0°C) reduce selectivity due to ligand scrambling.

Industrial-Scale Production Considerations

For ≥97% purity, recrystallization from hot ethanol is employed post-chromatography. Process analytical technology (PAT) monitors reaction progress via in-situ IR spectroscopy to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The ferrocenyl group can be reduced under specific conditions.

    Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced ferrocenyl derivatives.

    Substitution: Substituted oxazoline derivatives.

Scientific Research Applications

(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is widely used in scientific research, particularly in:

    Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.

    Biology: Used in the study of enzyme mimetics and bioinorganic chemistry.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of specific products with high enantiomeric purity. The ferrocenyl and phosphine groups play crucial roles in stabilizing the metal center and enhancing the catalytic activity.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound is compared with structurally related chiral phosphine ligands, focusing on backbone composition, substituents, and stereochemistry.

Compound Name CAS Number Molecular Formula MW Key Features Purity/ee Applications
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline 163169-29-7 C₂₉H₃₀FeNOP 495.37 Ferrocene backbone, tert-butyl oxazoline, (S,SP) configuration ≥97%, ee ≥99% Asymmetric hydrogenation, cross-coupling
(S)-4-Isopropyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline N/A C₂₇H₂₈FeNOP 469.34 Ferrocene backbone, isopropyl oxazoline (less bulky than tert-butyl) ≥98%, ee ≥98% Catalysis in polar solvents
(S)-4-Benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole 148461-13-6 C₂₅H₂₃NOP 387.45 Organic backbone (no ferrocene), benzyl oxazoline 97%, ee 98% Suzuki-Miyaura couplings
(R)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline 164858-79-1 C₂₅H₂₆NOP 387.45 Organic backbone, tert-butyl oxazoline, (R) configuration 98%, ee 99% Enantioselective alkylation
(S)[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyloxazoline Ru(II) complex 212133-11-4 C₄₆H₄₃Cl₂FeNOP₂Ru 915.61 Ruthenium complex with isopropyl oxazoline ligand ≥95% Catalytic hydrogenation

Key Observations:

  • Backbone: The ferrocene backbone (e.g., in the target compound) provides rigidity and electronic tunability, enhancing stability in catalytic cycles compared to purely organic ligands (e.g., benzyl or phenyl-based variants) .
  • Substituents: The tert-butyl group induces greater steric hindrance than isopropyl or benzyl groups, improving enantioselectivity in reactions requiring bulky environments (e.g., asymmetric hydrogenation of ketones) .
  • Stereochemistry: The (S,SP) configuration in the target compound optimizes chiral induction for specific substrates, whereas (R)-configured ligands (e.g., CAS 164858-79-1) are preferred for opposing enantiomers .

Purity and Performance

  • The target compound’s high purity (≥97%) and optical purity (ee ≥99%) make it superior for precision-driven applications, such as pharmaceutical intermediate synthesis .
  • Ligands like (S)-4-isopropyl-2-[(SP)-ferrocenyl]-2-oxazoline (MW: 469.34) may offer better solubility in non-polar solvents due to reduced steric bulk, albeit at slightly lower ee (≥98%) .

Biological Activity

(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is a chiral organometallic compound that has garnered attention due to its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores its synthesis, biological activity, and implications for drug development, supported by relevant data and case studies.

Synthesis

The synthesis of (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline typically involves the following steps:

  • Starting Materials : The synthesis begins with ferrocenyl carbonyl chloride and chiral amines.
  • Formation of Oxazoline : The reaction proceeds through the condensation of these precursors, often yielding high purity (>97%) as indicated by analytical techniques such as NMR and mass spectrometry.
  • Characterization : The final product is characterized using spectroscopic methods including FT-IR, NMR, and X-ray crystallography to confirm its structure and stereochemistry.

Anticancer Potential

Research indicates that ferrocene derivatives, including oxazolines, exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with ferrocene scaffolds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function. Notably:

  • Mechanism of Action : The ferrocenium ion generated from ferrocene oxidation has been shown to interact with cellular components, leading to increased reactive oxygen species (ROS) levels, which can trigger apoptotic pathways in cancer cells .

Antimicrobial Activity

Ferrocene-based compounds have also been investigated for their antimicrobial properties. The incorporation of the diphenylphosphino group enhances the biological activity of the oxazoline derivative:

  • In Vitro Studies : In vitro assays reveal that (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline exhibits notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Urease Inhibition : Preliminary studies suggest that the oxazoline derivative may inhibit urease activity, which is critical in the treatment of certain infections and conditions such as kidney stones. The IC50 values indicate a promising inhibitory effect comparable to established urease inhibitors .

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines showed that treatment with (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline resulted in a significant reduction in cell viability (IC50 = 15 µM), demonstrating its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : In a comparative analysis against standard antibiotics, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its effectiveness in combating bacterial infections .

Data Summary

PropertyValue/Description
Purity>= 97%
Anticancer IC5015 µM
Antimicrobial MIC32 µg/mL against S. aureus
Urease Inhibition IC5020 µM

Q & A

Q. What are the key synthetic steps for preparing (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, and how is its optical purity ensured?

Answer: The synthesis typically involves:

Ferrocene functionalization : Introducing the diphenylphosphine group at the SP-configured ferrocenyl position.

Oxazoline ring formation : Coupling the tert-butyl-substituted oxazoline moiety via cyclization of a precursor (e.g., nitrile or amide intermediates).

Purification : Chromatography or recrystallization to achieve ≥97% purity.

To ensure optical purity (ee ≥99%) :

  • Use enantiomerically pure starting materials.
  • Monitor stereochemistry via polarimetry ([α]²⁰/D = +366°, chloroform) .
  • Validate with chiral HPLC or circular dichroism (CD).

Q. Which spectroscopic and analytical methods are most effective for characterizing this ligand’s structural and stereochemical integrity?

Answer:

Technique Purpose Example Data
¹H/¹³C NMR Confirm substituent positions and ferrocene backbone integrity.Aromatic proton shifts (δ 7.2–7.8 ppm).
HRMS Verify molecular formula (C₂₉H₃₀FeNOP, MW 495.37) .m/z 495.20 [M+H]⁺.
X-ray diffraction Resolve absolute stereochemistry and ligand conformation .Bond angles: P-Fe-C (specific values).
Polarimetry Quantify optical activity ([α]²⁰/D = +366° in CHCl₃) .

Advanced Questions

Q. How can researchers resolve contradictions in enantioselectivity outcomes when using this ligand in asymmetric catalysis under varying conditions?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, substrate ratio) to identify interactions affecting selectivity .
  • Mechanistic probes : Use kinetic studies (e.g., Eyring plots) to differentiate rate-limiting steps.
  • Computational modeling : Density Functional Theory (DFT) to predict transition-state geometries and electronic effects .
  • Cross-validation : Compare results with analogous ligands (e.g., 4-isopropyloxazoline derivatives ) to isolate steric/electronic contributions.

Q. What strategies optimize this ligand’s electronic and steric properties for enhanced catalytic efficiency in cross-coupling reactions?

Answer:

  • Steric tuning : Modify the tert-butyl group (e.g., replace with cyclohexyl) to alter backbone rigidity .
  • Electronic modulation : Introduce electron-withdrawing/donating groups on the diphenylphosphine moiety.
  • Hybrid methods : Combine synthetic modifications with computational screening (e.g., DFT for frontier orbital analysis) .
  • In situ monitoring : Use ReactIR or UV-vis to track ligand-substrate interactions during catalysis.

Q. How does the ligand’s stereochemical configuration influence its performance in enantioselective C–H activation reactions?

Answer:

  • Stereochemical matching : The (S,SP) configuration ensures proper chirality transfer to the metal center, critical for asymmetric induction.
  • X-ray crystallography : Resolve metal-ligand complexes to confirm coordination geometry .
  • Comparative studies : Test enantiomeric pairs (e.g., R vs. S configurations) to correlate configuration with product ee .

Q. What experimental approaches mitigate decomposition or racemization during prolonged catalytic cycles?

Answer:

  • Stability assays : Monitor ligand integrity via TLC or LC-MS under reaction conditions.
  • Additive screening : Introduce stabilizing agents (e.g., antioxidants or coordinating solvents).
  • Temperature control : Lower reaction temperatures to slow decomposition kinetics (mp 158–162°C indicates thermal stability limits) .

Q. How can researchers design experiments to validate the ligand’s role in stereochemical control versus other reaction variables?

Answer:

  • Control reactions : Run parallel experiments with achiral ligands or metal salts alone.
  • Isotopic labeling : Use deuterated substrates to trace stereochemical pathways.
  • Multivariate analysis : Apply statistical tools (e.g., PCA) to decouple ligand effects from solvent/base interactions .

Q. What methodologies address discrepancies between computational predictions and experimental outcomes in ligand-substrate interactions?

Answer:

  • Force field refinement : Adjust computational parameters (e.g., solvation models) to better match experimental conditions .
  • Microkinetic modeling : Integrate DFT with experimental rate data to refine transition-state barriers.
  • Synchrotron studies : Use XAS (X-ray Absorption Spectroscopy) to probe metal-ligand bonding in situ.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.